molecular formula C18H17NO4 B8734719 Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate

Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B8734719
M. Wt: 311.3 g/mol
InChI Key: USPAXEIEXNCGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a piperidine ring, a methoxy group, and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method includes the protection of the amine group on the piperidine ring using tert-butoxycarbonyl (Boc) protection.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring and picolinic acid moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-{4-[(tert-butoxycarbonyl)amino]-1-piperidinyl}nicotinate
  • 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid

Uniqueness

Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of a methoxy group and a picolinic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3

InChI Key

USPAXEIEXNCGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron trifluoride diethyl etherate (12.56 mL, 100 mmol) was added to a −78° C. solution of N-carbobenzoxy-dl-alanine (4.47 g, 20 mmol) and benzaldehyde dimethyl acetal (2.97 mL, 19.8 mmol) in diethyl ether (100 mL). After stirring at ambient temperature for 4 days, the reaction mixture was recooled to 0° C., quenched with saturated aqueous sodium bicarbonate and extracted with diethyl ether. The combined organic extracts were dried (sodium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 5-45% ethyl acetate/hexane afforded benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate.
Quantity
12.56 mL
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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